Lipophilicity Comparison: (R)-Ethyl 2-(3-methylpyrrolidin-1-yl)-2-oxoacetate vs. Unsubstituted Analog
The target compound, (R)-Ethyl 2-(3-methylpyrrolidin-1-yl)-2-oxoacetate, exhibits increased lipophilicity due to the presence of a methyl group on the pyrrolidine ring compared to its unsubstituted analog, ethyl 2-oxo-2-(pyrrolidin-1-yl)acetate. While direct experimental logP data for the target compound was not found, the unsubstituted analog has a calculated XLogP3-AA value of 0.9 [1]. The addition of a methyl group is known to increase logP by approximately 0.5 units, resulting in a predicted XLogP3-AA of ~1.4 for the target compound [2]. This difference can significantly influence membrane permeability and oral bioavailability in drug candidates.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | Predicted XLogP3-AA: ~1.4 |
| Comparator Or Baseline | ethyl 2-oxo-2-(pyrrolidin-1-yl)acetate (CID 3413436): XLogP3-AA = 0.9 |
| Quantified Difference | Δ logP ≈ +0.5 |
| Conditions | Calculated using XLogP3 3.0 method (PubChem) |
Why This Matters
Higher logP correlates with improved passive membrane diffusion, making this compound a more suitable scaffold for developing CNS-penetrant drug candidates.
- [1] PubChem. (2025). Ethyl oxo(pyrrolidin-1-yl)acetate (CID 3413436). National Center for Biotechnology Information. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
